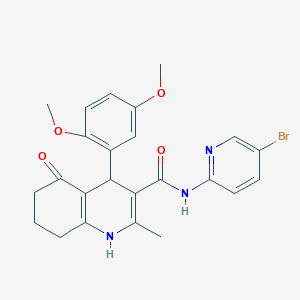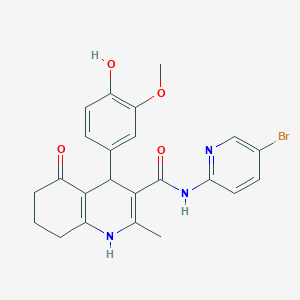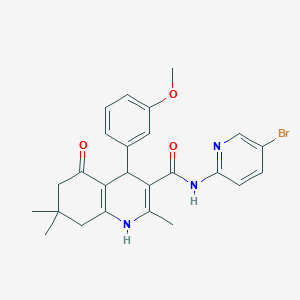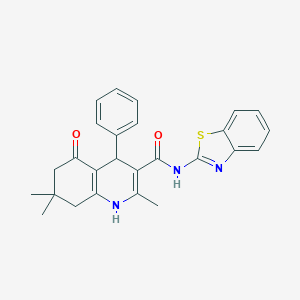
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that possesses a unique chemical structure, making it an interesting candidate for further research.
作用機序
The mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit anti-inflammatory activity through the inhibition of various enzymes that are involved in the inflammatory response.
Biochemical and physiological effects:
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has also been found to exhibit significant antioxidant activity, which may be beneficial in the prevention of various diseases. It has also been found to exhibit neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its unique chemical structure, which makes it an interesting candidate for further research. However, one of the main limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One potential direction is the further exploration of its anti-cancer and anti-inflammatory activity, with the aim of developing new treatments for cancer and inflammatory diseases. Another potential direction is the investigation of its potential use as a neuroprotective agent, with the aim of developing new treatments for neurodegenerative diseases. Finally, the development of new synthesis methods for this compound may also be an area of future research.
合成法
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most commonly used methods is the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by cyclization with 2-aminobenzophenone in the presence of an acid catalyst. Another method involves the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by the reaction with 2-aminobenzophenone in the presence of a base catalyst.
科学的研究の応用
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-cancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
特性
製品名 |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C28H22Cl2N2O2 |
分子量 |
489.4 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H22Cl2N2O2/c29-19-14-12-17(13-15-19)24-25-22(10-5-11-23(25)33)32(21-9-4-8-20(30)16-21)28(31)26(24)27(34)18-6-2-1-3-7-18/h1-4,6-9,12-16,24H,5,10-11,31H2 |
InChIキー |
FNYKWBINXSGSCR-UHFFFAOYSA-N |
異性体SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)